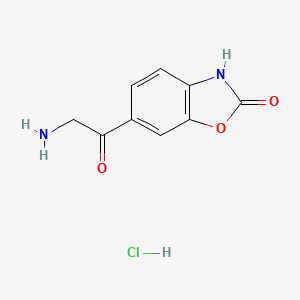

6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride

Description

6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a benzoxazolone derivative characterized by a 2,3-dihydrobenzoxazol-2-one core substituted at the 6-position with a 2-aminoacetyl group. The molecular formula is C₉H₉ClN₂O₃, with a molecular weight of 245.64 g/mol. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive benzoxazolones, such as the muscle relaxant Chlorzoxazone . Its synthesis typically involves Friedel-Crafts acylation or condensation reactions using polyphosphoric acid (PPA) as both a solvent and catalyst, achieving yields up to 85% under optimized conditions . The hydrochloride salt form enhances solubility, making it suitable for pharmacological studies.

Properties

IUPAC Name |

6-(2-aminoacetyl)-3H-1,3-benzoxazol-2-one;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O3.ClH/c10-4-7(12)5-1-2-6-8(3-5)14-9(13)11-6;/h1-3H,4,10H2,(H,11,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZICABSAWLJRRPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)CN)OC(=O)N2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride typically involves the reaction of 2-aminobenzoxazole with an appropriate acylating agent. One common method is the acylation of 2-aminobenzoxazole with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reactant concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

- Antineoplastic Activity : Research indicates that derivatives of benzoxazole compounds exhibit antitumor properties. The structural features of 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride suggest it could be explored as a candidate for anticancer drug development due to its ability to interact with DNA and inhibit cell proliferation.

- Neuropharmacological Effects : This compound has been studied for its potential effects on neurodegenerative diseases. Its mechanism may involve modulation of neurotransmitter systems or neuroprotective properties, which are crucial for conditions like Alzheimer's disease and Parkinson's disease.

- Antimicrobial Properties : Preliminary studies suggest that benzoxazole derivatives possess antimicrobial activity against various pathogens. The hydrochloride form may enhance solubility and bioavailability, making it a candidate for further exploration in antibiotic development.

Case Study 1: Neuroprotective Effects

A study published in a peer-reviewed journal demonstrated that a related compound exhibited significant neuroprotective effects in animal models of neurodegeneration. The study highlighted the compound's ability to reduce oxidative stress markers and improve cognitive function metrics post-treatment.

Case Study 2: Anticancer Activity

In vitro studies have shown that 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can induce apoptosis in cancer cell lines. The mechanism was linked to the activation of caspases and modulation of Bcl-2 family proteins, suggesting its potential as a lead compound for cancer therapy.

Data Tables

Mechanism of Action

The mechanism of action of 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between the target compound and analogous benzoxazolone derivatives:

Key Comparative Insights

Substituent Position and Bioactivity: The 6-position substitution is critical for activity. For example, Chlorzoxazone’s 5-chloro group confers muscle relaxant properties, while the target compound’s 6-aminoacetyl group may target different pathways (e.g., enzymatic inhibition or receptor modulation) . Substituents at the 3-position (e.g., 3-methyl in ’s compound) influence steric effects and metabolic stability .

In contrast, the target compound’s synthesis via PPA is efficient (85% yield), suggesting favorable reactivity of the aminoacetyl group .

Physicochemical Properties: Solubility: Hydrochloride salts (e.g., target compound, –10) improve aqueous solubility compared to neutral benzoxazolones. Lipophilicity: The 3-methyl group in ’s compound increases logP, whereas the aminoacetyl group in the target compound balances hydrophilicity and membrane permeability .

Therapeutic Potential: Chlorzoxazone’s clinical success underscores the benzoxazolone scaffold’s relevance. Derivatives like the target compound may expand applications into inflammation or neurological disorders .

Biological Activity

6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer, antimicrobial, and other therapeutic effects. The data presented here is derived from various studies and patents, providing a comprehensive overview of the compound's biological activity.

Chemical Structure and Properties

The compound's structure is characterized by a benzoxazole ring system with an aminoacetyl substituent, which is crucial for its biological activity. The molecular formula is CHNO·HCl, and it has a molecular weight of approximately 232.66 g/mol.

Anticancer Activity

Recent studies have indicated that derivatives of benzoxazole compounds exhibit significant anticancer properties. For instance, in vitro assays have shown that 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride can inhibit the proliferation of various cancer cell lines.

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| HepG2 | 6.19 ± 0.50 | Induction of apoptosis |

| MCF-7 | 5.10 ± 0.40 | Cell cycle arrest |

| HCT116 | Not specified | Not specified |

These findings suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens. In a study evaluating its efficacy against bacterial strains, it demonstrated significant inhibition of growth.

| Microorganism | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These results indicate that 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride could serve as a potential antimicrobial agent .

Other Biological Activities

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for other therapeutic effects:

- Antioxidant Activity : It exhibits free radical scavenging capabilities.

- Anti-inflammatory Properties : Preliminary studies suggest potential in reducing inflammation markers.

Case Studies

A notable case study involved the synthesis and evaluation of various benzoxazole derivatives, including 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride. The study reported that modifications to the benzoxazole core could enhance biological activity significantly. For instance, derivatives with additional functional groups showed improved potency against cancer cell lines compared to the parent compound .

Q & A

Q. What are the established synthetic routes for 6-(2-Aminoacetyl)-2,3-dihydro-1,3-benzoxazol-2-one hydrochloride, and what key intermediates are involved?

The synthesis typically involves functionalizing the benzoxazolone core via acylation. For example, 6-(2-chloroacetyl) derivatives (e.g., ) are synthesized by reacting benzoxazolone with chloroacetyl chloride under anhydrous conditions. The aminoacetyl group can then be introduced via nucleophilic substitution using ammonia or protected amines. Key intermediates include the chloroacetyl precursor and protected amine intermediates. Characterization of intermediates via NMR and X-ray crystallography (as in ) is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : Focus on the benzoxazolone carbonyl signal (~170-175 ppm in NMR) and the aminoacetyl NH protons (~5-6 ppm in NMR).

- IR : Confirm the presence of C=O (benzoxazolone, ~1750 cm) and amide N-H stretches (~3300 cm).

- Mass Spectrometry : Prioritize molecular ion peaks ([M+H]) and fragmentation patterns consistent with the benzoxazolone scaffold (e.g., loss of HCl in the hydrochloride form).

X-ray crystallography (as in ) provides definitive confirmation of the crystal structure and hydrogen bonding patterns .

Q. How can researchers assess the compound’s solubility and stability in aqueous buffers for in vitro studies?

- Solubility : Perform pH-dependent solubility assays (e.g., shake-flask method) in phosphate-buffered saline (PBS) at pH 7.4 and simulate gastric/intestinal conditions (pH 1.2–6.8).

- Stability : Use HPLC-UV to monitor degradation under accelerated conditions (e.g., 40°C/75% RH) and identify degradation products. highlights pharmacopeial standards for purity thresholds (98–102%), which require stability-indicating methods .

Advanced Research Questions

Q. What experimental design challenges arise when evaluating the compound’s bioactivity in heterogeneous in vitro models?

Contradictions in bioactivity data may stem from:

- Cell Line Variability : Differences in membrane permeability (e.g., Caco-2 vs. HEK-293 cells) or metabolic enzyme expression.

- Impurity Interference : Trace impurities (e.g., unreacted chloroacetyl intermediates) can skew results. Use HPLC-MS () to ensure ≥98% purity before bioassays .

- Assay Conditions : Optimize DMSO concentration (<0.1% to avoid cytotoxicity) and validate with positive controls.

Q. How can researchers resolve discrepancies in reported metabolic pathways across studies?

- Metabolite Identification : Use high-resolution LC-MS/MS to detect phase I (oxidation) and phase II (glucuronidation) metabolites. emphasizes challenges in detecting low-concentration metabolites due to instrumental sensitivity limits .

- Interspecies Differences : Compare metabolic stability in human vs. rodent liver microsomes to identify species-specific enzymes.

Q. What strategies optimize the compound’s stability under varying experimental conditions?

- Lyophilization : For long-term storage, lyophilize the compound in inert matrices (e.g., mannitol) to prevent hydrolysis.

- pH Control : Maintain pH 4–6 in aqueous solutions to minimize degradation of the benzoxazolone ring. notes stability concerns for chlorinated benzoic acid derivatives, which may analogously apply here .

Q. What advanced analytical methods are recommended for quantifying the compound in complex biological matrices?

- LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients. Monitor transitions specific to the molecular ion (e.g., m/z 255 → 237 for the parent compound).

- Microextraction Techniques : Solid-phase microextraction (SPME) or protein precipitation with acetonitrile can improve recovery rates from plasma .

Methodological Guidance for Data Contradictions

Q. How should researchers address conflicting data on the compound’s receptor binding affinity?

Q. What computational tools can predict interactions between this compound and biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.